molecular formula C18H18ClNO3 B5599550 N-(3-chloro-4-methylphenyl)-3-(2,5-dimethoxyphenyl)acrylamide

N-(3-chloro-4-methylphenyl)-3-(2,5-dimethoxyphenyl)acrylamide

Cat. No. B5599550
M. Wt: 331.8 g/mol
InChI Key: OTSIZAQNKAKRIQ-WEVVVXLNSA-N
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Description

Synthesis Analysis

The synthesis of similar acrylamide derivatives involves strategic chemical reactions that allow for the introduction of specific functional groups into the parent structure. For instance, the synthesis of acrylamide derivatives can be achieved through methods such as the reaction of acrylamide with chlorobenzene in the presence of pyridine, which allows for the introduction of aromatic groups into the acrylamide molecule (Wen, 2006). Other synthetic approaches include the polymerization of acrylamide monomers using free-radical techniques, which is a common method for synthesizing polyacrylamide derivatives with varying functional groups (Mohammed et al., 2020).

Molecular Structure Analysis

Molecular structure analysis of acrylamide derivatives, including N-(3-chloro-4-methylphenyl)-3-(2,5-dimethoxyphenyl)acrylamide, involves determining the crystal structures of these compounds. For related compounds, X-ray crystallography has been used to elucidate the molecular structures, revealing details about the spatial arrangement of atoms and the presence of isomeric forms (Shinkre et al., 2008). These analyses are crucial for understanding the chemical behavior and potential applications of these compounds.

Chemical Reactions and Properties

Acrylamide derivatives undergo a variety of chemical reactions, including polymerization, which significantly alters their properties and applications. The polymerization of novel functional acrylamides can result in homopolymers and copolymers that exhibit unique physical and chemical characteristics suitable for specific applications (Ling et al., 1999). Additionally, the functional groups present in these molecules can participate in further chemical reactions, enabling the synthesis of more complex structures and the modification of existing polymers.

Physical Properties Analysis

The physical properties of acrylamide derivatives, such as solubility, melting point, and thermal stability, are influenced by their molecular structure and the nature of their substituents. For example, the solubility of specific acrylamide derivatives in various solvents has been studied to facilitate their use in different industrial and research settings (Yao et al., 2010). These properties are essential for determining the conditions under which these compounds can be stored, handled, and applied in practical applications.

Chemical Properties Analysis

The chemical properties of N-(3-chloro-4-methylphenyl)-3-(2,5-dimethoxyphenyl)acrylamide, such as reactivity and stability, are crucial for its applications. Studies on related compounds have explored their reactivity in various chemical reactions, including polymerization and crosslinking, to produce materials with desirable properties (Huang et al., 2019). These analyses help in understanding how modifications to the acrylamide structure affect its behavior in chemical processes.

properties

IUPAC Name

(E)-N-(3-chloro-4-methylphenyl)-3-(2,5-dimethoxyphenyl)prop-2-enamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18ClNO3/c1-12-4-6-14(11-16(12)19)20-18(21)9-5-13-10-15(22-2)7-8-17(13)23-3/h4-11H,1-3H3,(H,20,21)/b9-5+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OTSIZAQNKAKRIQ-WEVVVXLNSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)C=CC2=C(C=CC(=C2)OC)OC)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C=C(C=C1)NC(=O)/C=C/C2=C(C=CC(=C2)OC)OC)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18ClNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(E)-N-(3-chloro-4-methylphenyl)-3-(2,5-dimethoxyphenyl)acrylamide

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